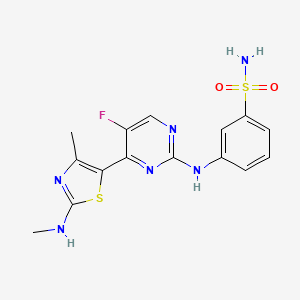
N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
COH34 S-dioxide is an oxidized analog of COH34 (GLXC-21044).
Aplicaciones Científicas De Investigación
Catalytic Applications
N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide plays a role in catalytic applications. For instance, it's involved in copper(i)-Y zeolite-catalyzed reactions for synthesizing novel compounds like naphtho[2,1-b]furan-2,5-diones and benzo[de]chromene-2,6-diones. These reactions are facilitated by the intermediate N-sulfonylketenimine, which undergoes various transformations to yield the target products efficiently (Ramanathan, Namitharan, & Pitchumani, 2016).
Proton Transfer and Tautomerization
This compound also exhibits interesting behaviors in proton transfer and tautomerization. Studies have shown that in compounds like N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine, the hydrogen in the intramolecular N···H–O bond locates not only at the oxygen site but also at the nitrogen site. This phenomenon is influenced by the π-electron delocalization effect and has been observed in several related compounds (Inabe et al., 1994).
Photocatalytic Degradation
In photocatalytic degradation studies, derivatives of N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide, such as 1,5-naphthalenedisulfonate, have been investigated. These studies have revealed the mechanisms involved in the degradation of organic pollutants, highlighting the role of hydroxylation and mineralization in the breakdown of complex organic structures (Szabó-Bárdos et al., 2008).
Pharmaceutical and Chemical Industry Applications
The compound and its derivatives find use in the pharmaceutical and chemical industries. For example, its role in the chemoselective hydrolysis of thioglycosides into glycosyl hemiacetals under neutral conditions has been reported. This process is important for synthesizing specific sugar derivatives used in various pharmaceutical applications (Misra & Agnihotri, 2004).
Propiedades
Nombre del producto |
N-(2-Hydroxy-1-naphthylmethylene)-p-toluenesulfonamide |
|---|---|
Fórmula molecular |
C18H15NO3S |
Peso molecular |
325.382 |
Nombre IUPAC |
N-[(2-hydroxynaphthalen-1-yl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO3S/c1-13-6-9-15(10-7-13)23(21,22)19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3 |
Clave InChI |
WCYGPLQLYOSVIH-XDHOZWIPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=CC3=CC=CC=C32)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
COH34 S-dioxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





